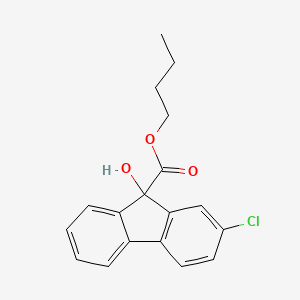
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These compounds are widely used in various industries due to their vibrant colors and ability to bind to different substrates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 5-nitro-2-aminopyridine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(N-propyl-N-sulfopropylamino)phenol under alkaline conditions to form the azo compound.
Salification: The final step involves converting the azo compound into its disodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The azo bond can be cleaved under acidic or basic conditions, leading to the formation of the corresponding amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, or tin(II) chloride.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid for sulfonation.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Formation of 2-(5-Amino-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol.
Substitution: Formation of halogenated or sulfonated derivatives.
Hydrolysis: Formation of 5-nitro-2-aminopyridine and 5-(N-propyl-N-sulfopropylamino)phenol.
科学的研究の応用
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions in solution due to its ability to form colored complexes.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt involves its interaction with metal ions or biological molecules. The azo group can coordinate with metal ions, forming stable complexes that exhibit distinct colors. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 2-(5-Nitro-2-pyridylazo)-5-(N-ethyl-N-sulfopropylamino)phenol disodium salt
- 2-(5-Nitro-2-pyridylazo)-5-(N-methyl-N-sulfopropylamino)phenol disodium salt
- 2-(5-Nitro-2-pyridylazo)-5-(N-butyl-N-sulfopropylamino)phenol disodium salt
Uniqueness
2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt is unique due to its specific substituents, which influence its solubility, stability, and reactivity. The presence of the propyl and sulfopropyl groups enhances its ability to interact with various substrates and improves its performance in analytical and industrial applications.
特性
分子式 |
C17H19N5Na2O6S |
|---|---|
分子量 |
467.4 g/mol |
IUPAC名 |
disodium;3-[4-[(4-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate |
InChI |
InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-5-15(16(23)11-13)19-20-17-12-14(22(24)25)6-7-18-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2 |
InChIキー |
KASNZLXDCDSKEW-UHFFFAOYSA-L |
正規SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=CC(=C2)[N+](=O)[O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)



![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)




![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)



![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)
